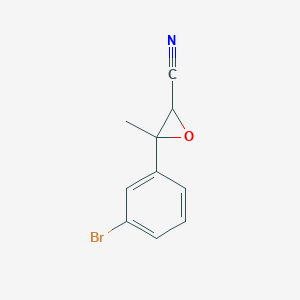
3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a brominated phenyl group attached to a methyloxirane ring, which is further connected to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3-bromobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring. The carbonitrile group can be introduced through a subsequent reaction with a cyanating agent such as sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The oxirane ring can be opened through oxidation or reduction reactions, leading to the formation of diols or alcohols.
Addition Reactions: The carbonitrile group can participate in nucleophilic addition reactions, forming amides or other nitrogen-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the bromine atom with various substituents.
Oxidation: Employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to open the oxirane ring.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride to convert the oxirane ring into alcohols.
Major Products Formed
Substituted Phenyl Derivatives: Products formed through substitution reactions on the phenyl ring.
Diols and Alcohols: Products formed through the opening of the oxirane ring.
Amides and Other Nitrogen-Containing Compounds: Products formed through nucleophilic addition to the carbonitrile group.
Scientific Research Applications
3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the oxirane ring are key functional groups that enable the compound to participate in various chemical reactions. The carbonitrile group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-3-methyloxirane-2-carbonitrile: Similar structure but with the bromine atom in a different position on the phenyl ring.
3-(3-Chlorophenyl)-3-methyloxirane-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-3-methyloxirane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
3-(3-Bromophenyl)-3-methyloxirane-2-carbonitrile is unique due to the specific positioning of the bromine atom and the presence of both the oxirane and carbonitrile functional groups
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(3-bromophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c1-10(9(6-12)13-10)7-3-2-4-8(11)5-7/h2-5,9H,1H3 |
InChI Key |
UINKQDFFVRQBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


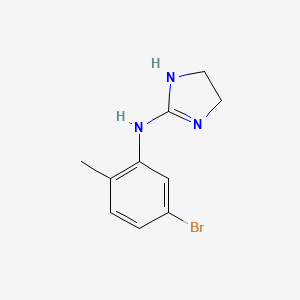
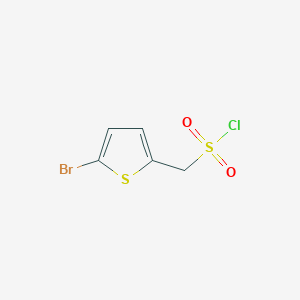
![1-[(Azetidin-2-yl)methyl]-4-methylpiperidine](/img/structure/B13209502.png)

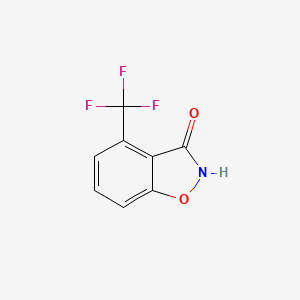

![2-{[4-(hydroxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13209527.png)
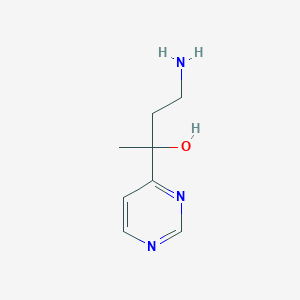
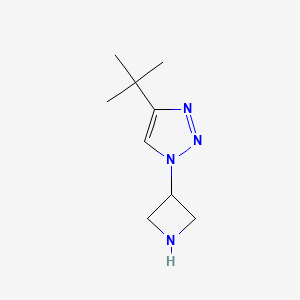

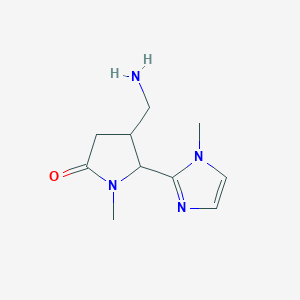
![2-Methoxy-3-[(2-methylpropoxy)methyl]aniline](/img/structure/B13209545.png)

![5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13209562.png)
